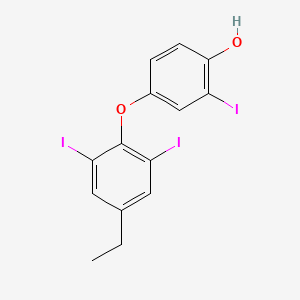

4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol

Description

Structural Context within Iodinated Diaryl Ethers

The molecular architecture of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol places it within the broader family of diaryl ethers. These compounds are characterized by an oxygen atom connecting two aromatic rings. The defining feature of this particular molecule is the extensive iodination of both phenyl rings, in addition to an ethyl group and a hydroxyl group at specific positions.

Diaryl ethers are known for the exceptional stability of their C-O-C bond due to the involvement of the aromatic rings. jsynthchem.com This structural feature generally imparts high chemical and thermal robustness to these molecules. jsynthchem.com The presence of multiple iodine atoms on the phenyl rings of this compound is expected to significantly influence its steric and electronic properties. The bulky iodine atoms can create considerable steric hindrance, potentially affecting the molecule's conformation and its ability to interact with other molecules. Electronically, iodine can act as a weak electron-donating group through resonance and an inductively withdrawing group, which can modulate the reactivity of the aromatic rings.

Significance in Organic Chemistry Research

While specific research on this compound is not widely published, its structural motifs are relevant to several areas of organic chemistry. Iodinated phenols and diaryl ethers are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and polymers. jsynthchem.com

The synthesis of diaryl ethers can be challenging, and various methods have been developed to facilitate their formation. These include the Williamson ether synthesis and metal-catalyzed cross-coupling reactions, often employing copper or palladium catalysts. jsynthchem.com More recent methodologies involve hypervalent iodine-mediated C-H functionalization to construct diaryliodonium salts, which can then undergo C-O coupling to form diaryl ethers. acs.org The synthesis of a complex molecule like this compound would likely require a multi-step process involving selective iodination of phenolic precursors and a carefully chosen etherification strategy.

The presence of multiple iodine atoms offers potential for further functionalization. Carbon-iodine bonds can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making polyiodinated compounds versatile building blocks for the synthesis of more complex molecular architectures.

Some sources indicate that this compound is related to impurities found in Levothyroxine, a synthetic thyroid hormone. synthinkchemicals.com This suggests a potential role in the quality control and analysis of pharmaceutical manufacturing processes.

Current Gaps and Future Research Avenues for this Specific Compound Class

The limited available information on this compound highlights a significant research gap. A thorough investigation of this compound and its close analogs could yield valuable insights.

Future research could focus on several key areas:

Synthesis and Characterization: The development of an efficient and selective synthesis for this compound would be a primary objective. Following a successful synthesis, a comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential to fully elucidate its three-dimensional structure and properties.

Reactivity Studies: A systematic investigation of the reactivity of its various functional groups—the phenolic hydroxyl, the ethyl group, and the carbon-iodine bonds—would be highly informative. This could reveal its potential as a precursor for the synthesis of novel compounds.

Exploration of Biological Activity: Given the prevalence of diaryl ether structures in bioactive molecules, it would be worthwhile to investigate the biological properties of this compound. nih.gov Its relationship to Levothyroxine impurities also warrants further study to understand its potential pharmacological or toxicological profile.

Materials Science Applications: Polyhalogenated aromatic compounds can exhibit interesting material properties. Research into the potential applications of this compound in materials science, for example as a flame retardant or as a component in specialized polymers, could be a fruitful avenue of investigation.

Structure

3D Structure

Properties

CAS No. |

176258-87-0 |

|---|---|

Molecular Formula |

C14H11I3O2 |

Molecular Weight |

591.95 g/mol |

IUPAC Name |

4-(4-ethyl-2,6-diiodophenoxy)-2-iodophenol |

InChI |

InChI=1S/C14H11I3O2/c1-2-8-5-11(16)14(12(17)6-8)19-9-3-4-13(18)10(15)7-9/h3-7,18H,2H2,1H3 |

InChI Key |

DTFKONLZGQPVIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I |

Origin of Product |

United States |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Theoretical and Experimental Investigations of Reaction Kinetics

The kinetics of forming the diphenyl ether linkage in molecules like 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol are typically investigated through studies of the Ullmann condensation or analogous phenolic coupling reactions. nih.govgatech.edurug.nl These reactions are known to be sensitive to several factors, including the nature of the catalyst, the electronic properties of the reactants, temperature, and the solvent system.

Experimental kinetic analyses of copper-catalyzed Ullmann reactions often reveal a complex dependence on reactant and catalyst concentrations. For the coupling of various phenols and aryl iodides, the reaction rate is frequently observed to be first-order with respect to the aryl halide and the copper catalyst. gatech.edu Hammett analysis, a common experimental technique, has been used to probe the electronic effects of substituents on the reaction rate. In studies of Ullmann-type reactions, a positive ρ (rho) value is often found for reactions involving substituted aryl halides, indicating that electron-withdrawing groups on the aryl halide accelerate the reaction by making the aromatic carbon more susceptible to oxidative addition to the copper center. gatech.edu Conversely, a negative ρ value is typically observed for substituted phenols, suggesting that electron-donating groups on the phenol (B47542) enhance its nucleophilicity and facilitate its coordination to the metal catalyst. gatech.edu

Theoretical kinetic studies, primarily using computational models, complement these experiments by mapping out the energy profiles of proposed reaction pathways. These studies help to identify the rate-determining step, which in many Ullmann-type mechanisms is the oxidative addition of the aryl iodide to a Cu(I) complex. nih.gov The presence of bulky iodine atoms at the ortho positions of both phenolic rings in this compound would be expected to exert a significant steric influence on the reaction kinetics, potentially hindering the approach of the reactants and raising the activation energy of the coupling step.

Table 1: Representative Kinetic Parameters for Ullmann-Type Ether Synthesis

| Reactants | Catalyst System | Rate Constant (k) | Activation Energy (Ea) | Reference |

| 4-iodotoluene + Potassium Phenoxide | CuI / 8-hydroxyquinoline | 1.2 x 10⁻⁴ M⁻¹s⁻¹ (at 110°C) | 22.5 kcal/mol | nih.gov |

| 4-bromonitrobenzene + Potassium Phenoxide | Cu₂O / Pyridine | 3.5 x 10⁻⁵ M⁻¹s⁻¹ (at 130°C) | Not Reported | umass.edu |

| Iodobenzene + 4-methylphenol | meso-Cu/MnOx | Not Reported | Not Reported | gatech.edu |

Role of Intermediates in Iodinated Phenol and Ether Transformations

The transformation of iodinated phenols into diphenyl ethers proceeds through a series of reactive intermediates. In the context of the copper-catalyzed Ullmann condensation, the reaction is initiated by the formation of a copper(I) phenoxide intermediate from the reaction of the phenol with a Cu(I) salt and a base. nih.govrug.nl

Subsequent steps in the most commonly accepted mechanisms involve a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org Key intermediates in this cycle include:

Copper(I) Phenoxide Complex : Formed by the deprotonation of the phenol and its coordination to the Cu(I) catalyst. Ligands are often used to stabilize this and other intermediates in the cycle. rug.nl

Copper(III) Intermediate : This transient species is formed via the oxidative addition of the aryl iodide (in this case, a di-iodinated phenyl ring) to the copper(I) phenoxide complex. This step involves the cleavage of the carbon-iodine bond. nih.gov

Aryl Radical Intermediates : While the Cu(I)/Cu(III) cycle is widely supported, some Ullmann-type reactions have been proposed to involve single-electron transfer (SET) mechanisms, which would generate aryl radical intermediates. However, experiments using radical traps and radical clocks have often failed to provide evidence for free radical pathways in solution-phase catalytic reactions, suggesting that if radicals are formed, they likely remain within the coordination sphere of the copper center. nih.govgatech.edu

In biomimetic syntheses, such as those mimicking the formation of the thyroid hormone thyroxine, the mechanism involves the oxidative coupling of di-iodinated phenols (like diiodotyrosine). researchgate.netcdnsciencepub.com This process is believed to proceed through phenoxyl radical intermediates, which then couple to form a quinol ether intermediate. Subsequent rearrangement and elimination steps lead to the final diphenyl ether structure. cdnsciencepub.com A key intermediate in this pathway is a dienone structure, whose rearomatization provides a strong thermodynamic driving force for the reaction. cdnsciencepub.com

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of reactions involving iodinated systems. It allows for the detailed study of transient intermediates and transition states that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is widely used to investigate the electronic structure, geometry, and energetics of molecules and reaction pathways related to iodinated diphenyl ethers. nih.govgatech.edu DFT calculations are crucial for:

Characterizing Intermediates : DFT can be used to optimize the geometries and determine the relative stabilities of proposed intermediates, such as the Cu(I) phenoxide and Cu(III) species in the Ullmann reaction. nih.gov

Mapping Reaction Profiles : By calculating the energies of reactants, intermediates, transition states, and products, DFT can map the entire potential energy surface of a reaction. This allows for the identification of the most favorable reaction pathway and the determination of the theoretical activation energy for the rate-limiting step.

Understanding Electronic Effects : DFT provides insights into the electronic properties of the molecules, such as charge distribution and molecular orbital energies. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of an aryl iodide can be correlated with its reactivity toward oxidative addition. nih.gov Studies on polyhalogenated diphenyl ethers have shown that electronic properties are highly dependent on the halogenation pattern. nih.gov

Table 2: Typical Parameters for DFT Calculations on Halogenated Aromatic Systems

| Parameter | Typical Value/Method | Purpose | Reference |

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy. M06-2X is often good for kinetics and non-covalent interactions. | rsc.org |

| Basis Set | 6-311+G(d,p), def2-TZVP | Describes the atomic orbitals. Larger basis sets provide higher accuracy. | rsc.org |

| Solvation Model | SMD, PCM | Accounts for the effect of the solvent on the reaction energetics. | rsc.org |

| Metal Pseudopotential | LANL2DZ | Used for heavy atoms like copper to simplify calculations by treating core electrons implicitly. | gatech.edu |

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by DFT. For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space : The diphenyl ether linkage allows for considerable rotational freedom. MD simulations can explore the accessible conformations of the molecule in different solvent environments, identifying the most stable rotamers.

Analyze Solvation Effects : MD can explicitly model the interactions between the solute and solvent molecules, revealing details about the solvation shell and how the solvent might influence reaction dynamics by stabilizing or destabilizing intermediates and transition states. aston.ac.ukresearchgate.net

Study Intermolecular Interactions : In systems involving catalysts or other reactants, MD simulations can model the approach and interaction of the different species, providing a dynamic view of the pre-reaction complex formation. aston.ac.ukresearchgate.net

A primary goal of computational chemistry in this context is to predict the outcome of a reaction. For the synthesis or transformation of this compound, computational methods can predict:

Regioselectivity : In reactions involving substituted aromatic rings, there are often multiple possible sites for a reaction to occur. By comparing the activation energies for the different possible pathways, DFT calculations can predict the most likely product. For example, in the debromination of polybrominated diphenyl ethers, a preference for reaction at the para > meta > ortho positions has been identified. nsf.gov

Catalyst Efficacy : Computational models can be used to screen different potential catalysts or ligands by calculating their impact on the activation energy of the rate-determining step. This can guide the experimental design of more efficient synthetic routes. gatech.edu

Environmental Chemistry and Degradation of Iodinated Phenolic Ethers

Occurrence and Formation Pathways of Iodophenols in Environmental Matrices

Iodophenols and related compounds have been detected in various aquatic environments, often as by-products of human activities. acs.org Their presence is a concern due to their potential to be more toxic than their chlorinated and brominated counterparts. globethesis.com

Occurrence: Low concentrations of iodophenols, typically at the nanogram-per-liter (ng/L) level, have been identified in river water, wastewater treatment plant effluents, and medical wastewater. acs.org These environments often contain the necessary precursors for their formation: iodide, organic matter, and oxidizing agents.

Formation Pathways: The primary pathway for the formation of iodinated phenolic compounds in the environment is through the disinfection of water. acs.orgglobethesis.com

Disinfection By-Product (DBP) Formation: Naturally occurring iodide (I⁻) in source waters can be oxidized by common disinfectants like chlorine or chloramine. acs.org This oxidation produces reactive iodine species (such as hypoiodous acid, HOI), which then readily react with natural organic matter (NOM) present in the water to form a variety of iodinated disinfection by-products (I-DBPs), including iodophenols. globethesis.comacs.org

Oxidation by Metal Oxides: Iodinated organic compounds can also be formed in the absence of disinfectants. Studies have shown that manganese dioxide (birnessite), a common mineral in soils and sediments, can oxidize iodide to iodine, which then reacts with NOM to form adsorbable organic iodine compounds. nih.govresearchgate.net

Precursor Compounds: The specific structure of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol suggests its formation from the reaction of reactive iodine with precursor molecules like 4-ethylphenol (B45693) and other phenolic ethers. Iodinated X-ray contrast media, which are designed to be inert, have also been identified as significant sources of iodine that can lead to the formation of I-DBPs in waterways after passing through wastewater treatment plants. acs.org

The following table summarizes common environments where iodophenols are found and the key components leading to their formation.

Table 1: Occurrence and Formation of Iodophenols

| Environmental Matrix | Typical Concentration | Key Precursors | Formation Process |

|---|---|---|---|

| River Water | ng/L | Iodide, Natural Organic Matter (NOM), Disinfectants | Disinfection By-Product (DBP) Formation |

| Wastewater Effluent | ng/L | Iodide, NOM, Anthropogenic Organics, Disinfectants | DBP Formation, Incomplete removal of precursors |

| Medical Wastewater | ng/L to µg/L | Iodinated Contrast Media, Iodide, Organic Matter | Transformation of medical compounds |

Transformation and Deiodination Mechanisms

Once formed, iodinated phenolic ethers can undergo various transformation and degradation processes, which are critical for their removal from the environment. Deiodination, the cleavage of the carbon-iodine (C-I) bond, is a key step in reducing the toxicity of these compounds.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. researchgate.netmdpi.com Among these, treatment with ferrate(VI) has shown high efficacy in degrading iodinated compounds. acs.org

Ferrate(VI) (Fe(VI)O₄²⁻), the highest oxidation state of iron, is a powerful oxidant that can effectively decontaminate water containing organic pollutants. nih.gov The deiodination of iodophenols by Fe(VI) is a spontaneous process. acs.org The mechanism involves several steps:

Initial Attack: Ferrate(VI) initiates the degradation by cleaving the C-I bond of the iodophenol. acs.org

Oxidation of Iodide: The iodide (I⁻) released into the solution is rapidly oxidized by the remaining ferrate(VI) into intermediate species like hypoiodous acid (HOI) and ultimately to stable and nontoxic iodate (B108269) (IO₃⁻). acs.org

Role of Intermediate Species: The reaction of Fe(VI) with phenols involves the reduction of iron, creating highly reactive intermediate species such as Fe(V) and Fe(IV). nih.govnih.gov These intermediates can be even more potent oxidants than Fe(VI) itself, contributing to the further breakdown of the phenolic structure into lower molecular weight products. acs.orgnih.gov

The use of Fe(VI) is advantageous as it not only destroys the organic contaminant but also transforms the released iodine into a benign inorganic form. acs.org

The degradation of a complex molecule like this compound via AOPs is expected to yield a variety of intermediate products before complete mineralization to CO₂ and water. While specific studies on this compound are not available, the degradation pathways can be inferred from research on similar halogenated phenols.

Deiodination Products: The primary transformation would be the sequential removal of iodine atoms, leading to mono- and di-iodinated versions of the parent compound, and eventually the non-iodinated backbone.

Ether Bond Cleavage: The ether linkage is a potential site for oxidative attack, which would break the molecule into two separate phenolic rings, such as derivatives of 4-ethylphenol and hydroquinone.

Ring Oxidation and Opening: The oxidation of the phenol (B47542) functional groups can lead to the formation of quinones, such as p-benzoquinone. nih.govresearchgate.net Further oxidation leads to the opening of the aromatic rings, forming various organic acids, and ultimately, complete mineralization.

The table below outlines the expected degradation products based on studies of analogous compounds.

Table 2: Potential Degradation Products of this compound via AOPs

| Product Class | Specific Examples | Formation Step |

|---|---|---|

| Deiodinated Phenolic Ethers | 4-(4-Ethyl-phenoxy)-phenol | Stepwise removal of iodine atoms |

| Cleavage Products | 4-Ethylphenol, Iodinated hydroquinones | Cleavage of the ether bond |

| Ring Oxidation Products | Quinone derivatives, Biphenols | Oxidation of hydroxyl groups |

Environmental Fate and Transport Modeling

Environmental fate and transport modeling aims to predict how a chemical will move and persist in the environment. cdc.gov Such models integrate the physicochemical properties of the compound with environmental parameters to forecast its distribution in air, water, soil, and biota. epa.gov

For a halogenated phenolic ether like this compound, a fate and transport model would consider the following key factors:

Partitioning Behavior: The distribution of the compound between water and organic phases is crucial. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter that describes the tendency of a chemical to adsorb to soil and sediment. cdc.gov Given its iodinated and phenolic ether structure, the compound is expected to be relatively hydrophobic and exhibit a high Koc, leading to significant partitioning into soil organic matter and sediment.

Persistence: The compound's resistance to degradation (biological, chemical, photolytic) determines its environmental persistence. Halogenated compounds are often more resistant to biodegradation. Degradation rates in soil and sediment are critical inputs for modeling. nih.gov

Transport Pathways: The primary transport pathways in the aquatic environment would be advection with water flow and partitioning to suspended solids. ny.gov Its movement in groundwater would likely be slow relative to water flow due to strong adsorption to organic carbon in the aquifer material. Volatilization from water to air, governed by the Henry's Law constant, is expected to be low for this high molecular weight compound. cdc.gov

While specific modeling studies for this compound have not been conducted, multimedia fate models used for other persistent halogenated compounds, such as polybrominated diphenyl ethers (PBDEs), provide a framework for how such an analysis would be approached. nih.gov These models confirm that compounds with similar properties tend to accumulate in organic-rich media like soil and sediment. nih.gov

Perspectives on Research Directions and Analogous Systems

Development of Sustainable Synthetic Routes for Highly Iodinated Ethers

The synthesis of highly iodinated diaryl ethers, such as 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol, traditionally involves methods that can be resource-intensive and generate significant waste. Modern research is focused on developing more sustainable and "green" synthetic routes that prioritize efficiency, safety, and minimal environmental impact. Two critical transformations in the synthesis are iodination of the phenolic rings and the formation of the diaryl ether linkage, typically via Ullmann-type condensation reactions.

Green Iodination Strategies: Conventional iodination methods often use harsh reagents and organic solvents. acs.org Sustainable alternatives aim to replace these with more environmentally friendly options. A promising approach involves using water as the solvent and non-toxic reagents. acs.orgnih.gov For instance, the combination of potassium iodide (KI) as the iodine source and potassium ferrate (K₂FeO₄) as a safe, powerful oxidizing agent has been shown to effectively iodinate phenols in aqueous media with good to excellent yields. acs.orgnih.gov Another green method utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent medium in conjunction with iodine and iodic acid. rsc.org These methods reduce the reliance on hazardous organic solvents and toxic reagents, aligning with the principles of green chemistry. acs.orgnih.govrsc.org

Sustainable Ullmann Condensation: The Ullmann condensation, a classic copper-catalyzed reaction for forming C-O bonds to create diaryl ethers, has been updated to be more sustainable. oncohemakey.comdntb.gov.ua Traditional Ullmann reactions required high temperatures and stoichiometric amounts of copper. researchgate.net Modern methodologies focus on using catalytic amounts of copper, often in the form of nanoparticles, which can be more efficient and easier to recover and recycle. oncohemakey.com Furthermore, the development of ligand-free systems or the use of biomass-derived ligands, such as furfuryl alcohol, reduces the cost and environmental footprint of the reaction. dntb.gov.uanih.gov Research into "ecocatalysis" explores using metals accumulated by plants (phytoextraction) as catalysts for reactions like the Ullmann coupling, presenting a novel approach to recycling and sustainable catalysis. acs.org

The table below summarizes some sustainable approaches applicable to the synthesis of iodinated diaryl ethers.

| Reaction Step | Conventional Method | Sustainable Alternative | Key Advantages |

| Iodination | I₂ with strong oxidants in organic solvents | KI/K₂FeO₄ in water | Use of non-toxic reagents, aqueous solvent, mild conditions. acs.orgnih.gov |

| Molecular iodine with hazardous reagents | I₂/HIO₃ in PEG-400 | Recyclable solvent, simple procedure, high yields. rsc.org | |

| Ether Formation | Ullmann reaction with stoichiometric copper | Copper nanoparticle (Cu-NP) catalysis | Lower catalyst loading, potential for catalyst recycling. oncohemakey.comresearchgate.net |

| High temperatures, harsh conditions | Use of biomass-derived ligands (e.g., furfuryl alcohol) | Renewable resources, milder reaction conditions. nih.gov |

Bio-inspired Synthesis and Biocatalysis for Iodinated Compounds

Nature offers sophisticated enzymatic machinery for the synthesis of halogenated compounds, providing inspiration for novel and sustainable synthetic strategies. Biocatalysis, the use of enzymes to perform chemical transformations, is a burgeoning field that promises high selectivity and mild reaction conditions, often outperforming traditional chemical methods. For the synthesis of iodinated compounds like this compound, enzymes such as haloperoxidases and laccases are of particular interest.

Haloperoxidases in Iodination: Haloperoxidases (HPOs) are enzymes that catalyze the oxidation of halides (I⁻, Br⁻, Cl⁻) using hydrogen peroxide, enabling the halogenation of organic substrates. rsc.orgnih.gov Iodoperoxidases (IPOs) are specific for iodide and are responsible for the iodination of tyrosine residues in the biosynthesis of thyroid hormones, a process analogous to the iodination of phenolic rings. youtube.comnih.gov The use of HPOs, which can be sourced from organisms like seaweed, offers an environmentally friendly route to iodophenols. nih.gov These enzymatic reactions typically occur in aqueous solutions under mild pH and temperature conditions, avoiding the need for harsh reagents. youtube.com

Laccase-Catalyzed Iodination: Laccases are another class of oxidoreductase enzymes that can be used for sustainable iodination. A highly efficient method employs a laccase enzyme with potassium iodide (KI) as the iodine source and aerial oxygen as the ultimate oxidant. nih.gov This system operates under very mild conditions (pH 5, room temperature) in an aqueous environment, offering a truly green and preparative-scale method for producing iodophenols with high chemoselectivity. nih.gov

Bio-inspired Diaryl Ether Formation: While enzymatic iodination is well-documented, the biocatalytic formation of the diaryl ether bond is less common. However, nature provides blueprints. Many marine organisms, particularly sponges, produce a variety of polyhalogenated diphenyl ethers. dntb.gov.ua Research has uncovered biosynthetic gene clusters in sponge-associated bacteria responsible for producing these compounds. dntb.gov.ua These natural pathways often involve cytochrome P450 enzymes that catalyze the oxidative coupling of brominated or iodinated phenols to form the ether linkage. dntb.gov.ua Studying these natural synthetic pathways provides a roadmap for developing novel biocatalytic or biomimetic systems for constructing complex diaryl ethers, potentially using engineered enzymes or synthetic catalysts that mimic enzyme active sites.

| Biocatalytic Approach | Enzyme Class | Substrates | Key Features |

| Phenol (B47542) Iodination | Haloperoxidases (HPOs) | Phenols, Iodide (I⁻), H₂O₂ | Environmentally friendly, mild aqueous conditions, high specificity. rsc.orgnih.gov |

| Laccases | p-substituted phenols, KI, O₂ (air) | Highly sustainable, uses aerial oxygen as oxidant, preparative scale. nih.gov | |

| Diaryl Ether Formation | Cytochrome P450 (Bio-inspiration) | Halogenated phenols | Oxidative coupling mechanism found in marine organisms. dntb.gov.ua |

Computational Design of Functional Iodinated Organic Molecules

Computational chemistry provides powerful tools for designing and understanding the properties of molecules like this compound before they are synthesized. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) are instrumental in predicting biological activity, binding interactions, and reaction mechanisms. These in silico methods accelerate the discovery of new functional molecules by prioritizing promising candidates for synthesis and testing.

QSAR and Molecular Docking: For structurally related compounds like thyromimetics, 3D-QSAR modeling is used to build statistical models that correlate the chemical structures of molecules with their biological activity. nih.govyoutube.com These models help identify key structural features—such as steric bulk, electrostatic fields, and hydrophobicity—that are crucial for activity. nih.gov Molecular docking simulations complement QSAR by predicting how a ligand, such as an iodinated diphenyl ether, might bind to the active site of a target protein, like the thyroid hormone receptor. nih.govmdpi.com By simulating the interactions between the ligand and amino acid residues in the binding pocket, docking can explain why certain structural modifications enhance or diminish activity and can guide the design of new analogs with improved affinity and selectivity. mdpi.commdpi.com

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. It can be applied to understand the mechanisms of reactions involved in the synthesis of iodinated phenols, such as oxidation processes mediated by hypervalent iodine reagents. dntb.gov.uanih.govnih.gov DFT calculations can elucidate reaction pathways, determine activation barriers, and explain the regioselectivity of reactions, providing fundamental insights that can be used to optimize synthetic conditions. nih.gov Furthermore, DFT can be used to calculate molecular properties like electrostatic potential surfaces, which are crucial for understanding non-covalent interactions such as halogen bonding—a key interaction for many iodinated compounds in biological systems. rsc.orgnews-medical.net

The table below outlines the application of various computational methods in the study of iodinated organic molecules.

| Computational Method | Application | Information Gained |

| 3D-QSAR | Correlate structure with biological activity of thyromimetic analogs. | Identifies key steric and electronic features for potency and selectivity. nih.govyoutube.com |

| Molecular Docking | Predict binding modes of ligands to target receptors (e.g., TRβ). | Visualizes ligand-receptor interactions, predicts binding affinity. nih.govmdpi.commdpi.com |

| Density Functional Theory (DFT) | Investigate reaction mechanisms (e.g., phenol oxidation). | Elucidates transition states, activation energies, and electronic properties. dntb.gov.uanih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of ligand-receptor complexes. | Assesses the stability of binding poses and conformational changes over time. researchgate.net |

Academic Exploration of Structurally Related Iodinated Thyronine Analogs

The chemical structure of this compound, featuring an iodinated diphenyl ether core, bears a strong resemblance to the thyroid hormones thyroxine (T4) and 3,5,3'-triiodothyronine (T3). oncohemakey.com This structural similarity places it within a well-researched class of compounds known as thyromimetics or thyroid hormone analogs. Academic research into these analogs has generated a vast body of knowledge on their structure-activity relationships (SAR), which provides a valuable framework for predicting the potential biological properties of related compounds.

Structure-Activity Relationship (SAR) Studies: SAR studies on thyronine analogs have systematically explored how modifications to the core structure affect biological activity. Key structural features have been identified as critical for thyromimetic function:

The Diaryl Ether Bridge: The oxygen bridge is important for maintaining the correct three-dimensional conformation, holding the two phenyl rings at an approximate 120-degree angle. Replacing the oxygen with sulfur or a methylene (B1212753) group can retain activity, but removing it entirely leads to inactive compounds. oncohemakey.comyoutube.com

Iodine Substitution: The iodine atoms at the 3 and 5 positions of the inner ring (the one with the side chain in thyroid hormones) are essential for activity. youtube.com Substitution patterns on the outer ring modulate the compound's affinity and selectivity for different thyroid hormone receptor subtypes (TRα and TRβ). nih.gov

The 4'-Hydroxyl Group: A weakly ionized hydroxyl group on the outer ring is crucial for optimal binding to thyroid hormone receptors. youtube.com

The Side Chain: While the subject compound lacks the alanine (B10760859) side chain of T3 and T4, studies on analogs with modified side chains (e.g., acetic or propionic acid) show that this part of the molecule significantly influences activity and metabolism. nih.gov

Development of Selective Thyromimetics: A major goal in the academic exploration of thyronine analogs has been the development of compounds that selectively target the TRβ receptor over the TRα receptor. nih.gov TRβ is primarily associated with metabolic effects in the liver (e.g., cholesterol lowering), while TRα is linked to cardiac functions. nih.gov Selective TRβ agonists are therefore investigated for treating conditions like dyslipidemia and nonalcoholic fatty liver disease (NAFLD) while minimizing cardiac side effects. nih.gov Research in this area has led to the synthesis of numerous analogs with varied substituents on the outer phenyl ring to enhance TRβ selectivity. rsc.org

The study of these structurally related compounds, from naturally occurring thyroid hormones to synthetically designed selective agonists, provides a rich context for understanding the potential biological profile and research avenues for novel iodinated diphenyl ethers like this compound.

| Analog Class | Key Structural Modification | Primary Research Focus |

| Metabolically Inactive Analogs | e.g., Reverse T3, Diiodothyronine | Understanding the baseline requirements for activity. nih.gov |

| Acetic/Propionic Acid Analogs | Replacement of alanine side chain | Investigating the role of the side chain in metabolism and activity. nih.gov |

| Selective TRβ Agonists | Non-iodine substituents on the outer ring | Developing tissue-selective drugs for metabolic diseases. rsc.orgnih.gov |

| Deaminated Analogs (e.g., Tetrac) | Carboxylic acid side chain, no amino group | Exploring non-genomic actions and anticancer properties. nih.gov |

Q & A

Q. What are the established synthetic routes for 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol, and what are the critical parameters influencing yield and purity?

The compound is typically synthesized via multi-step iodination and coupling reactions. Key steps include:

- Ullmann coupling for aryl ether formation between ethyl-substituted diiodophenol and iodophenol derivatives.

- Iodination optimization : Sequential iodination at specific positions (e.g., 2, 4, and 6) using iodine monochloride (ICl) or N-iodosuccinimide (NIS), with temperature control (60–80°C) to avoid over-iodination .

- Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures. Critical parameters include reaction stoichiometry, catalyst selection (e.g., CuI for coupling), and inert atmosphere to prevent dehalogenation. Monitor progress via TLC and HPLC-MS (retention time ~8.2 min under C18 reverse-phase conditions) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : Use and NMR in deuterated DMSO to resolve aromatic protons (δ 6.8–7.4 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH). Note that heavy iodine atoms may cause signal broadening.

- FT-IR : Confirm phenolic -OH stretch (~3200 cm) and C-I bonds (~500 cm).

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H] at m/z 717.686) validates molecular weight .

- XRD : Single-crystal X-ray diffraction resolves iodine positioning and dihedral angles between aromatic rings. Cross-validate conflicting data (e.g., unexpected NOEs in NMR) with computational DFT simulations .

Q. What are the recommended protocols for handling and storing this compound?

- Safety : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Avoid inhalation; work in a fume hood.

- Storage : Keep in amber glass vials under argon at –20°C to prevent photodegradation and moisture uptake.

- Waste disposal : Segregate halogenated waste and neutralize with 10% sodium thiosulfate before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Systematic review : Meta-analyze datasets using PRISMA guidelines, focusing on variables like assay type (e.g., cell viability vs. enzymatic inhibition) and solvent (DMSO vs. ethanol).

- Dose-response recalibration : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Control for iodine leaching : Use ICP-MS to verify compound stability in biological media, as free iodide ions may confound results .

Q. What computational modeling strategies are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of iodine substituents on phenolic oxygen nucleophilicity.

- Molecular docking : Simulate interactions with biological targets (e.g., thyroid peroxidase) using AutoDock Vina, parameterizing van der Waals radii for iodine .

- Reactivity descriptors : Calculate Fukui indices to predict sites for electrophilic substitution or oxidative coupling .

Q. How should researchers design experiments to compare the thermodynamic stability of this compound with its halogenated analogs?

- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures (T) under nitrogen. Expect T >250°C due to iodine’s electron-withdrawing effects.

- TGA-MS : Track mass loss profiles correlated with iodine release (e.g., m/z 127 for I).

- Comparative analysis : Substitute iodine with bromine/chlorine in analogs and assess stability via accelerated aging (40°C/75% RH for 4 weeks). Correlate with Hammett σ values for substituents .

Q. What methodologies can elucidate the compound’s role in disrupting redox signaling pathways?

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify oxidative stress.

- Thioredoxin reductase inhibition : Measure NADPH oxidation rates in vitro and compare with auranofin (positive control).

- Isotopic labeling : Synthesize -labeled analogs for tracking cellular uptake via gamma counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.